![molecular formula C30H40N4O6 B4229997 N'~1~,N'~4~-bis[(2-isopropylphenoxy)acetyl]-1,4-cyclohexanedicarbohydrazide](/img/structure/B4229997.png)
N'~1~,N'~4~-bis[(2-isopropylphenoxy)acetyl]-1,4-cyclohexanedicarbohydrazide
Overview
Description
N'~1~,N'~4~-bis[(2-isopropylphenoxy)acetyl]-1,4-cyclohexanedicarbohydrazide, commonly known as BPH-715, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPH-715 is a hydrazide derivative that is structurally similar to thalidomide, a drug that has been used to treat multiple myeloma and leprosy. BPH-715 has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
BPH-715 exerts its therapeutic effects by modulating the activity of various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer development. BPH-715 also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, BPH-715 has been shown to inhibit the VEGF signaling pathway, which is involved in angiogenesis.
Biochemical and Physiological Effects:
BPH-715 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. BPH-715 also inhibits the proliferation of endothelial cells, which are responsible for forming new blood vessels. Additionally, BPH-715 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
BPH-715 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of BPH-715 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on BPH-715. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a treatment for cancer, particularly in combination with other anti-cancer drugs. Additionally, further research is needed to determine the optimal dosing and administration of BPH-715 in different disease settings.
Scientific Research Applications
BPH-715 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BPH-715 has also been shown to have anti-tumor effects by inhibiting angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Additionally, BPH-715 has been shown to have anti-angiogenic effects by inhibiting the proliferation of endothelial cells, which are responsible for forming new blood vessels.
properties
IUPAC Name |
1-N',4-N'-bis[2-(2-propan-2-ylphenoxy)acetyl]cyclohexane-1,4-dicarbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N4O6/c1-19(2)23-9-5-7-11-25(23)39-17-27(35)31-33-29(37)21-13-15-22(16-14-21)30(38)34-32-28(36)18-40-26-12-8-6-10-24(26)20(3)4/h5-12,19-22H,13-18H2,1-4H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNLKJNZEFMBKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NNC(=O)C2CCC(CC2)C(=O)NNC(=O)COC3=CC=CC=C3C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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